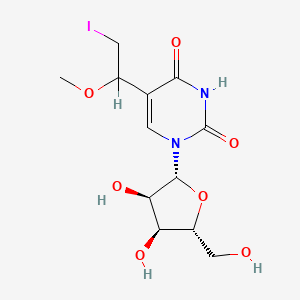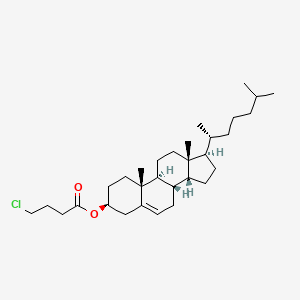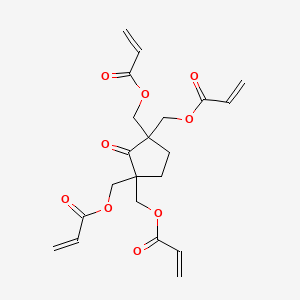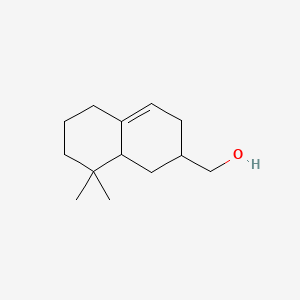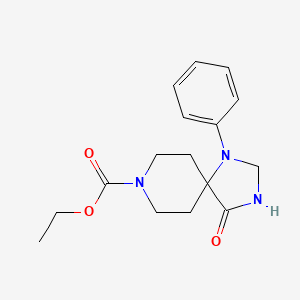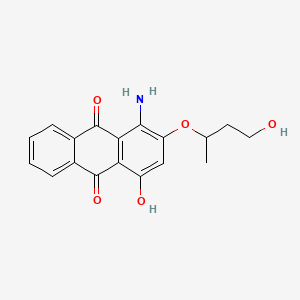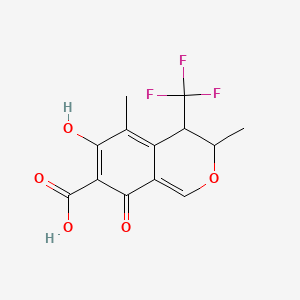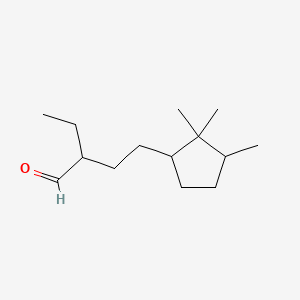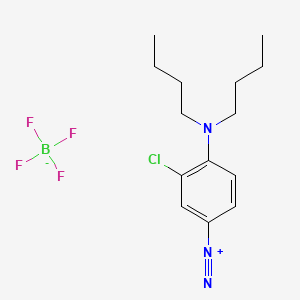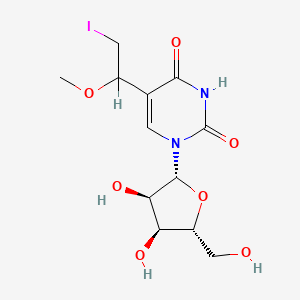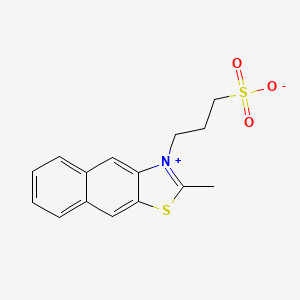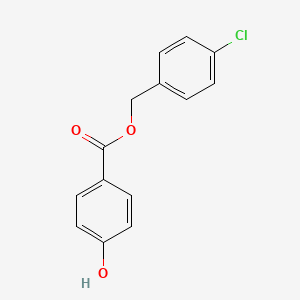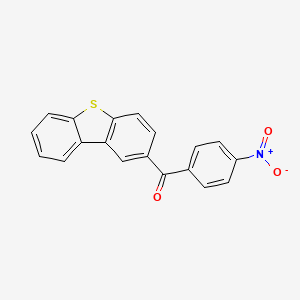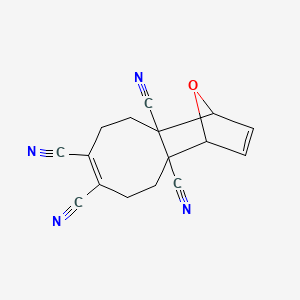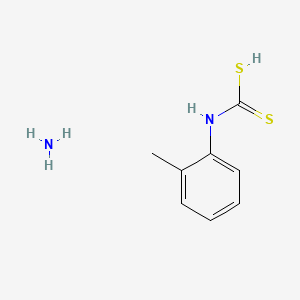
Carbamodithioic acid, (2-methylphenyl)-, monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, (2-methylphenyl)-, monoammonium salt is a chemical compound with the molecular formula C8H12N2S2 and a molecular weight of 200.32428 g/mol . This compound is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamodithioic acid, (2-methylphenyl)-, monoammonium salt typically involves the reaction of 2-methylphenyl isothiocyanate with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The industrial production methods also incorporate purification steps to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (2-methylphenyl)-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and substituted derivatives of the original compound. These products have their own unique properties and applications in different fields.
Scientific Research Applications
Carbamodithioic acid, (2-methylphenyl)-, monoammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamodithioic acid, (2-methylphenyl)-, monoammonium salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Carbamodithioic acid, (2-methylphenyl)-, monoammonium salt include:
- Carbamodithioic acid, (2-methylphenyl)-, sodium salt
- Carbamodithioic acid, (2-methylphenyl)-, potassium salt
- Carbamodithioic acid, (2-methylphenyl)-, calcium salt
Uniqueness
This compound is unique due to its specific chemical structure and properties. Its ammonium salt form provides distinct solubility and reactivity characteristics compared to its sodium, potassium, and calcium counterparts. These unique properties make it suitable for specific applications in scientific research and industry.
Properties
CAS No. |
52908-85-7 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
azane;(2-methylphenyl)carbamodithioic acid |
InChI |
InChI=1S/C8H9NS2.H3N/c1-6-4-2-3-5-7(6)9-8(10)11;/h2-5H,1H3,(H2,9,10,11);1H3 |
InChI Key |
PRPIUBKAWNIMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)S.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


